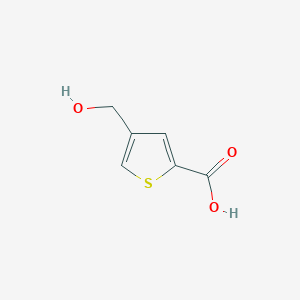

4-(Hydroxymethyl)thiophene-2-carboxylic acid

Description

4-(Hydroxymethyl)thiophene-2-carboxylic acid is a thiophene derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the heterocyclic thiophene ring.

Properties

IUPAC Name |

4-(hydroxymethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXFQTISGJIJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591399 | |

| Record name | 4-(Hydroxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-65-6 | |

| Record name | 4-(Hydroxymethyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14282-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)thiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another approach involves the hydroxymethylation of thiophene-2-carboxylic acid using formaldehyde and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

Oxidation: 4-(Carboxymethyl)thiophene-2-carboxylic acid.

Reduction: 4-(Hydroxymethyl)thiophene-2-methanol.

Substitution: Depending on the nucleophile, various substituted thiophene derivatives can be formed.

Scientific Research Applications

4-(Hydroxymethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)thiophene-2-carboxylic acid depends on its specific applicationThe hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences among thiophene-2-carboxylic acid derivatives:

Table 1: Structural Comparison of Thiophene-2-carboxylic Acid Derivatives

Key Observations :

- The hydroxymethyl group in this compound increases hydrophilicity compared to non-polar substituents (e.g., methyl or phenyl groups). This may enhance solubility in aqueous environments, a critical factor in drug bioavailability .

- Halogenated derivatives (e.g., 5-bromo or 4-fluoro) exhibit electronic effects that improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Sulfonamide and aryloxy groups (e.g., in and ) contribute to anti-inflammatory and antimicrobial activities by modulating target affinity .

Key Observations :

- Substituent Position: In antimicrobial studies, the position of the amino group (e.g., propylamide vs. isopropylamide) significantly altered MIC values, highlighting the importance of steric effects .

- Bulkier Groups : Derivatives with diaryl substitutions (e.g., 4,5-bis(aryl)thiophenes) showed enhanced anti-inflammatory activity due to improved COX-2 binding .

- Halogen Effects : Chlorophenyl and bromo-substituted analogs demonstrated potent anticancer activity, likely due to electron-withdrawing effects enhancing DNA intercalation or enzyme inhibition .

Biological Activity

4-(Hydroxymethyl)thiophene-2-carboxylic acid (CAS No. 14282-65-6) is a thiophene derivative that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects on various biological systems.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxymethyl group and a carboxylic acid group. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

| Compound Name | Biological Activity | Assay Type | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | Broth microdilution | 50 |

| Foetithiophene F | Antimicrobial | Broth microdilution | 50 |

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The IC50 values for these assays ranged from 10 to 30 µM, indicating moderate cytotoxicity .

Anti-inflammatory Activity

Thiophenes have also been explored for their anti-inflammatory effects. A study reported that derivatives similar to this compound inhibited nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells, with IC50 values around 50 µM .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds containing thiophene rings can inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : Thiophenes may interfere with signaling pathways related to cell proliferation and apoptosis.

- Interaction with Nucleic Acids : Some studies suggest that thiophenes can bind to DNA or RNA, affecting gene expression.

Case Studies

- Study on Anticancer Properties : A recent investigation evaluated the effects of various thiophene derivatives on human cancer cell lines. Among them, this compound demonstrated a significant reduction in cell viability in MCF-7 and A-549 cells, supporting its potential as an anticancer agent .

- Assessment of Anti-inflammatory Effects : In another study, the compound was tested for its ability to reduce inflammation markers in cultured microglial cells. Results indicated a dose-dependent reduction in NO production, highlighting its anti-inflammatory potential .

Q & A

Basic Questions

1.1. What are the recommended synthetic routes for 4-(Hydroxymethyl)thiophene-2-carboxylic acid, and how can purity be optimized?

The synthesis of thiophene-carboxylic acid derivatives typically involves cyclization of pre-functionalized thiophene precursors. For example, benzo[b]thiophene analogs are synthesized via cyclization of α,β-unsaturated carbonyl compounds with sulfur sources, followed by oxidation to introduce carboxyl groups . To synthesize this compound:

- Step 1 : Introduce the hydroxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized thiophene ring.

- Step 2 : Oxidize the methyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions.

- Purity Optimization : Use recrystallization (e.g., methanol/water mixtures) and HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to isolate >95% purity .

1.2. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups. Key signals: δ ~4.5 ppm (CH₂OH) and δ ~170 ppm (COOH) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for hydrogen-bonding patterns involving the hydroxymethyl and carboxyl groups .

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), and 2500–3000 cm⁻¹ (broad, carboxylic acid O-H) .

1.3. What safety precautions are essential when handling this compound?

- Hazards : Acute toxicity (H302, H312) and skin/eye irritation .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

2.1. How does the hydroxymethyl group influence the compound’s reactivity and biological activity?

The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, water) and participates in hydrogen bonding, critical for biomolecular interactions. For example, fluorinated thiophene-carboxylic acids exhibit kinase inhibition via hydrogen bonding with ATP-binding pockets . Computational docking studies (AutoDock Vina) can model interactions between the hydroxymethyl group and target proteins .

2.2. What strategies resolve contradictions in reported biological activity data for thiophene-carboxylic acid derivatives?

- Source of Discrepancies : Variability in synthetic routes (e.g., by-products from incomplete oxidation) or assay conditions (e.g., pH affecting ionization of the carboxyl group).

- Resolution :

2.3. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with logP and bioavailability.

- ADMET Prediction : Tools like SwissADME predict metabolic stability; hydroxymethyl groups may reduce CYP450-mediated oxidation .

2.4. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Issue : Racemization at the hydroxymethyl position under acidic/basic conditions.

- Mitigation : Use mild reagents (e.g., TEMPO/NaClO for oxidation) and low-temperature crystallization to preserve stereochemistry .

Methodological Considerations

3.1. How to analyze degradation products under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH).

- Analysis : UPLC-PDA-MS identifies degradation products (e.g., decarboxylation to 4-(Hydroxymethyl)thiophene) .

3.2. What experimental protocols assess the compound’s stability in biological matrices?

- Plasma Stability Assay : Incubate compound in human plasma (37°C, 24 hrs), quench with acetonitrile, and quantify via LC-MS/MS.

- Result Interpretation : Half-life <2 hrs suggests rapid metabolism, necessitating prodrug strategies .

Emerging Applications

4.1. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

The carboxyl and hydroxymethyl groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis (DMF, 120°C) produces MOFs with potential gas storage applications .

4.2. What role does it play in photoactive materials?

Thiophene derivatives exhibit π-conjugation for optoelectronic applications. UV-Vis spectra (λmax ~300 nm) and DFT calculations (Gaussian 09) assess electronic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.